![molecular formula C19H23N7O B2757752 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 920378-77-4](/img/structure/B2757752.png)

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

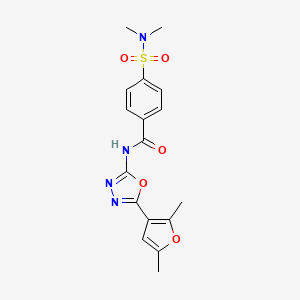

Description

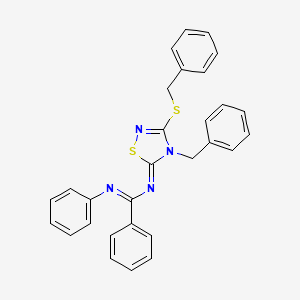

This compound is a complex organic molecule with the molecular formula C23H31N7O . It has an average mass of 421.539 Da and a monoisotopic mass of 421.259003 Da . The compound is part of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a [1,2,3]triazolo[4,5-d]pyrimidine core, a benzyl group, a piperazine ring, and a 2-methylpropan-1-one moiety . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Applications De Recherche Scientifique

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles using a click reaction followed by a C–C bond coupling process . Among these derivatives, two compounds—5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine and 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine —showed potent anticancer activity against MCF-7 and A-549 cell lines. Additionally, they exhibited remarkable inhibitory effects on the epidermal growth factor receptor (EGFR), a critical protein involved in cancer progression .

A3 Adenosine Receptor Antagonists

The compound has utility as a reactant in the synthesis of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines, which serve as selective A3 adenosine receptor antagonists . These antagonists play a role in modulating cellular responses and have potential applications in drug development.

LSD1 Inhibitors

Researchers have discovered that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can act as novel LSD1 (lysine-specific demethylase 1) inhibitors . LSD1 plays a crucial role in regulating lysine methylation, and its overexpression has been associated with certain human malignancies. Compounds like 27 demonstrated effective inhibition of LSD1 (IC50 = 0.564 μM), suggesting their potential as anticancer agents.

Fused Heterocycles

The compound is part of a broader class of fused heterocycles. Researchers have explored synthetic methods for preparing structures containing fused heterocycles with ring sizes of 2, 4, 6, 8, and 10 . These heterocycles exhibit diverse pharmacological properties and may find applications in drug discovery.

Computational Studies

Molecular modeling studies could provide insights into the compound’s interactions with target proteins. Computational approaches can predict binding affinities, stability, and potential off-target effects, aiding drug development.

Bandi, S. R., Reddy, T. M., Janapatla, U. R., & Narsimha, S. (2023). Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine Linked 1,2,3-Triazoles as Potent EGFR Targeting Anticancer Agents. Russian Journal of Bioorganic Chemistry, 49, S71–S80. [Read more](https://link.springer.com/article/10

Orientations Futures

The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential biological activity. Given the antiproliferative activity observed for related [1,2,3]triazolo[4,5-d]pyrimidine derivatives , this compound could be of interest in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines .

Mode of Action

It is known that similar compounds can induce apoptosis of cancer cells . This is often achieved through interactions with the mitochondrial pathway, leading to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound likely affects pathways related to apoptosis and cell proliferation .

Result of Action

The compound has demonstrated moderate to good antiproliferative activity against several cancer cell lines . In particular, similar compounds have shown potent antiproliferative activity and good selectivity between cancer and normal cells . They can also inhibit the colony formation of certain cancer cells .

Propriétés

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-14(2)19(27)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRNQSGRQJRMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)

![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)

![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)

![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2757686.png)

![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)